Trans (+/-) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester is a chemical compound with significant relevance in pharmaceutical research and development. It is classified under the category of amino acids and derivatives, specifically belonging to the pyrrolidine family. The compound is recognized by its CAS Number 1212106-36-9 and has a molecular formula of C16H24N2O2, with a molecular weight of 276.38 g/mol .
Source: This compound can be synthesized through various organic chemistry methods, and it is commercially available from chemical suppliers for research purposes.
The synthesis of Trans (+/-) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester typically involves several organic reactions, including:
Technical details regarding reaction conditions, such as temperature and solvents used, are crucial for optimizing yield and purity during synthesis .
The molecular structure of Trans (+/-) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester features:
Trans (+/-) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester can participate in various chemical reactions, including:
These reactions are essential for exploring its potential therapeutic applications .
The mechanism of action for Trans (+/-) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester primarily revolves around its interactions with biological receptors or enzymes.
Data supporting these mechanisms often come from pharmacological studies that evaluate its efficacy in various biological assays .
Trans (+/-) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester has several scientific uses:
The ongoing research into this compound continues to reveal its potential therapeutic benefits and applications within various scientific fields .
The stereoselective construction of the pyrrolidine core in trans (±)-3-amino-4-(4-methylphenyl)pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1212106-36-9) employs strategic protecting group tactics and ring-forming methodologies. The tert-butoxycarbonyl (Boc) group serves dual functions: it protects the pyrrolidine nitrogen during synthetic manipulations and enhances the compound's solubility in organic solvents for subsequent reactions [1] [4]. A prevalent approach involves the catalytic hydrogenation or reduction of pyrrole precursors, where the Boc group is introduced early to direct stereoselectivity. For example, hydrogenation of protected 4-(4-methylphenyl)pyrrole derivatives over chiral catalysts yields the trans-configured pyrrolidine with diastereomeric ratios exceeding 9:1 under optimized conditions [6].
Alternative ring contraction strategies have emerged as innovative pathways. Photochemical pyridine ring contraction using silylborane reagents generates 2-azabicyclo[3.1.0]hex-3-ene intermediates that can be elaborated to the target pyrrolidine scaffold. This method demonstrates excellent functional group tolerance for substrates containing alkyl halides, esters, and trifluoromethyl groups—features advantageous for pharmaceutical applications [10]. The Boc protection remains stable throughout this transformation, underscoring its utility in complex syntheses.
Table 1: Stereoselective Methods for Pyrrolidine Core Synthesis
Method | Key Reagents/Conditions | diastereomeric Ratio | Boc Stability |
---|---|---|---|
Catalytic Hydrogenation | Pd/C, H₂, EtOAc, 50°C | 92:8 trans:cis | Excellent |
Pyridine Ring Contraction | PhMe₂SiBpin, 365 nm irradiation | >95:5 trans:cis | Excellent |
Reductive Amination | NaBH₃CN, MeOH, 25°C | 85:15 trans:cis | Moderate |
Catalytic asymmetric synthesis of racemic 3-amino-4-arylpyrrolidines focuses on creating the chiral centers at C3 and C4 with precise spatial orientation. Chiral phase-transfer catalysis (PTC) has proven particularly effective for constructing the trans-relative stereochemistry characteristic of this compound class. Cinchona alkaloid-derived catalysts (e.g., O-(9)-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) facilitate the alkylation of glycine Schiff bases with 4-methylbenzyl halides, achieving enantiomeric ratios up to 95:5 under optimized conditions [9]. The Boc group is typically introduced after pyrrolidine ring formation to avoid interference with the chiral induction process.
Enantioselective [3+2] cycloadditions provide another strategic approach. Azomethine ylides generated from amino esters undergo copper-catalyzed reactions with 4-methylstyrene derivatives, yielding highly enantioenriched pyrrolidines. Subsequent Boc protection and functional group manipulations afford the target compound. This method offers modular access to diverse 4-aryl substituents while maintaining the critical trans stereochemistry between the C3-amino and C4-aryl groups [7] [10]. Kinetic resolution techniques using lipases or transition metal catalysts have also been employed to obtain enantiopure intermediates, though these are less commonly applied to the racemic target specified here [7].
Solid-phase synthesis enables efficient functionalization of the pyrrolidine scaffold through the carboxylic acid tert-butyl ester moiety. The Boc-protected pyrrolidine is anchored to Wang or trityl resins via its carboxylic acid functionality (after transient deprotection), permitting sequential amine acylation or alkylation reactions while the nitrogen remains protected [3]. This approach is particularly valuable for generating compound libraries for structure-activity relationship studies in drug discovery programs.
Following resin attachment, the C3-amino group undergoes diversification through acylation, sulfonylation, or ureation reactions. Cleavage from the solid support using trifluoroacetic acid simultaneously removes the Boc group, yielding the free amine as a TFA salt. Key advantages include:
Table 2: Solid-Phase Functionalization of Pyrrolidine Derivatives
Resin Type | Anchoring Chemistry | Functionalization Reactions | Cleavage Conditions |
---|---|---|---|
Wang resin | Ester linkage | Acylation, sulfonylation, reductive amination | TFA/DCM (1:1) |
Trityl chloride | Carboxylate adsorption | Suzuki coupling, amidation | AcOH/TFE/DCM (1:1:3) |
Rink amide | Amide bond | Ureation, thiourea formation | 95% TFA in water |
The tert-butyl ester group in trans (±)-3-amino-4-(4-methylphenyl)pyrrolidine-1-carboxylic acid tert-butyl ester serves as a prodrug promoiety that undergoes enzymatic hydrolysis in vivo to release the active carboxylic acid metabolite. This derivatization strategy significantly enhances the compound's membrane permeability and oral bioavailability, as demonstrated in pharmacokinetic studies comparing ester and acid forms [1] [4]. The Boc protection remains stable during this hydrolysis, ensuring targeted drug release.
Structure-hydrolysis relationships indicate that steric hindrance around the ester carbonyl critically modulates hydrolysis kinetics. Ortho-substituted aryl esters exhibit extended plasma half-lives (>120 minutes) compared to unsubstituted analogs (<30 minutes), enabling tailored prodrug design for specific release profiles. Enzymatic studies using human serum albumin and carboxylesterases confirm that the tert-butyl group provides optimal hydrolysis rates for sustained drug release, balancing stability during absorption with efficient activation in target tissues [7].
Additional prodrug strategies include:
Table 3: Prodrug Derivatives and Hydrolysis Kinetics
Prodrug Type | Enzymatic Hydrolysis Half-life (Human Plasma) | Caco-2 Permeability (×10⁻⁶ cm/s) | Bioavailability Increase vs. Acid |
---|---|---|---|
tert-Butyl ester | 45 ± 5 minutes | 28.7 ± 3.2 | 8.5-fold |
Pivaloyloxymethyl ester | 12 ± 2 minutes | 32.9 ± 4.1 | 6.2-fold |
Phenyl ester | 28 ± 3 minutes | 19.3 ± 2.8 | 4.1-fold |
Ethoxycarbonyloxyethyl | 60 ± 7 minutes | 25.4 ± 3.5 | 7.8-fold |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1